
Riccardin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Riccardin C is a macrocyclic bis(bibenzyl) compound, known for its unique structural properties and biological activities. It is a secondary metabolite isolated from various plant species, including the Siberian cowslip subspecies Primula veris subsp. macrocalyx, Reboulia hemisphaerica, and the Chinese liverwort Plagiochasma intermedium
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of Riccardin C was first achieved in 2005. The synthesis involves a key macrocyclization step facilitated by palladium-catalyzed intramolecular Suzuki-Miyaura coupling . The synthetic route typically includes the following steps:
- Formation of the bibenzyl units through standard organic synthesis techniques.
- Coupling of these units using palladium-catalyzed reactions to form the macrocyclic structure.
- Final deprotection and purification steps to yield this compound.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The use of palladium-catalyzed coupling reactions is crucial, and optimizing these conditions for larger-scale production would be a key focus.
化学反应分析
Types of Reactions: Riccardin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives, depending on the substituent introduced.
科学研究应用
Riccardin C has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrocyclic bis(bibenzyl) structures and their reactivity.
Biology: Investigated for its antifungal and antibacterial properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism by which Riccardin C exerts its effects involves interaction with various molecular targets and pathways:
Molecular Targets: this compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in inflammation and cancer progression.
相似化合物的比较
Cavicularin: Another macrocyclic bis(bibenzyl) compound with similar structural features but different biological activities.
Marchantin A: A related bis(bibenzyl) compound with notable antifungal properties.
Uniqueness of Riccardin C: this compound stands out due to its specific biological activities and the unique macrocyclic structure that influences its reactivity and interactions with biological targets. Its synthesis also presents unique challenges and opportunities for developing new synthetic methodologies .
属性
CAS 编号 |
84575-08-6 |
|---|---|
分子式 |
C28H24O4 |
分子量 |
424.5 g/mol |
IUPAC 名称 |
14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol |
InChI |
InChI=1S/C28H24O4/c29-22-9-13-24-21(17-22)8-3-18-4-10-23(11-5-18)32-28-16-20(7-14-26(28)30)2-1-19-6-12-25(24)27(31)15-19/h4-7,9-17,29-31H,1-3,8H2 |
InChI 键 |
JMKSVONWZFVEAI-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)O)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


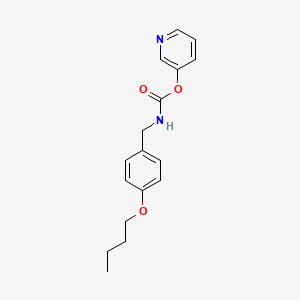
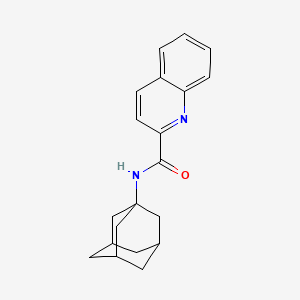
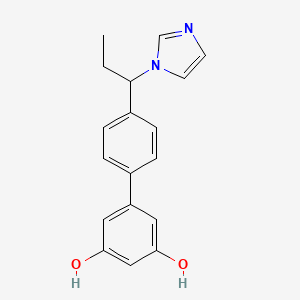
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B10852856.png)
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B10852863.png)
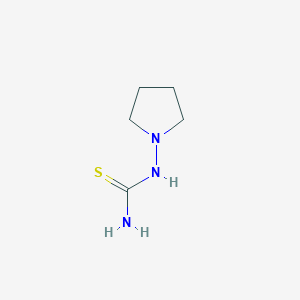
![2-[(4,7-Dimethyl-1,2-benzoxazol-3-yl)oxy]ethanamine](/img/structure/B10852875.png)
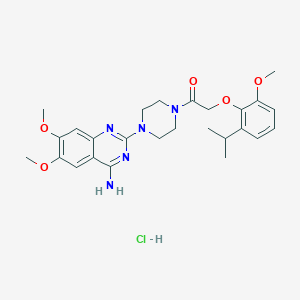

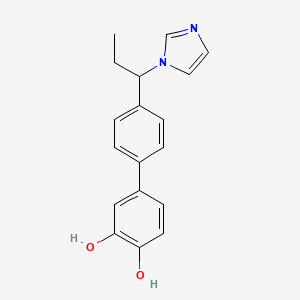
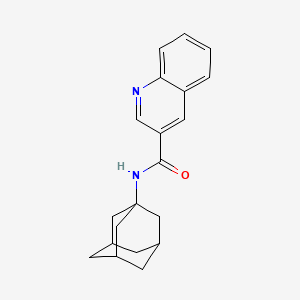

![3-((3aR,10aR)-2-Methyl-2,3,3a,4,10,10a-hexahydro-1H-2,4a-diaza-cyclopenta[b]fluoren-9-yl)-4-(1-methyl-1H-indol-3-yl)-pyrrole-2,5-dione; hydrochloride](/img/structure/B10852919.png)
![(6aR,12bR)-6-Methyl-5,6,6a,7,8,12b-hexahydro-benzo[a]phenanthridine-9,10-diol](/img/structure/B10852922.png)
